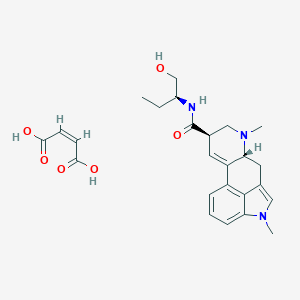

Methysergide maleate

Description

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Serotonin Antagonism and Migraine Pathophysiology Research

The journey to understanding and treating migraine has been intricately linked with the study of serotonin (B10506) (5-hydroxytryptamine or 5-HT). In the mid-20th century, researchers began to suspect the involvement of a vasoactive substance in the pathophysiology of migraine. nih.gov Harold Wolff's influential theory posited that vasodilation of cranial blood vessels was a key component of migraine pain. nih.gov This led to a search for a "perivascular factor" that could induce local tissue changes and heighten pain sensitivity during an attack. nih.gov

Serotonin, isolated in 1948, emerged as a prime candidate due to its potent effects on blood vessels. nih.govnih.gov Early investigations suggested a complex role for serotonin in migraine. Sicuteri and colleagues, in 1961, observed an increase in the urinary excretion of a serotonin metabolite, 5-hydroxyindoleacetic acid, during migraine attacks, hinting at a surge in serotonin release. nih.gov Conversely, other theories proposed that a deficiency of brain serotonin could lead to a state of "central denervation supersensitivity," contributing to the headache phenomenon. nih.gov

This growing body of evidence pointed towards the potential of modulating the serotonin system as a therapeutic strategy. The need for a potent and selective anti-serotonin agent became apparent to both test the serotonin hypothesis of migraine and to potentially offer a new treatment avenue. nih.gov This need set the stage for the development and introduction of serotonin antagonists, a new class of pharmacological agents, with methysergide (B1194908) being a pioneering example.

Evolution of Methysergide Maleate in Preclinical and Clinical Investigations

Synthesized from lysergic acid, methysergide (B1194908) was developed as a compound with high potency as a serotonin (B10506) inhibitor. nih.gov It was introduced into clinical practice in 1959 by Sicuteri as a prophylactic treatment for migraine, based on the theory of serotonin's involvement in the condition. wikipedia.orgnih.gov

Early clinical trials and observational studies provided evidence for the efficacy of methysergide in reducing the frequency and severity of migraine and cluster headaches. europa.eunih.govnih.gov These investigations, though often not conforming to modern methodological standards, were crucial in establishing the principle of prophylactic treatment for migraine. europa.eu

Preclinical research delved into its mechanism of action. Methysergide was identified as a potent antagonist at 5-HT2 receptors, particularly the 5-HT2B and 5-HT2C subtypes. youtube.comcaymanchem.comsigmaaldrich.com This antagonism was thought to counter the vasodilation and inflammation associated with migraine. youtube.com Further studies revealed a more complex pharmacological profile, with methysergide also acting as a partial agonist at 5-HT1 receptors. sigmaaldrich.comnih.gov

A significant finding in the evolution of methysergide research was the discovery that it is a prodrug, metabolized in the body to the active compound, methylergometrine. wikipedia.orgnih.gov Methylergometrine itself has a distinct pharmacological profile, exhibiting more potent agonism at 5-HT1B and 5-HT1D receptors compared to the parent drug. wikipedia.org This discovery added another layer of complexity to understanding how methysergide exerts its therapeutic effects.

The table below summarizes the receptor binding profile of methysergide, highlighting its interaction with various serotonin receptor subtypes.

| Receptor Subtype | Action | Binding Affinity (Ki/KD) |

| 5-HT1A | Agonist/Partial Agonist | KD = 23.44 nM caymanchem.com |

| 5-HT1B | Binder | KD = 1,513.56 nM (rodent) caymanchem.com |

| 5-HT1E | Binder | Ki = 229.09 nM caymanchem.com |

| 5-HT1F | Binder | Ki = 33.88 nM caymanchem.com |

| 5-HT2A | Antagonist | Ki = 2.69 nM caymanchem.com |

| 5-HT2B | Antagonist | Insurmountable antagonist caymanchem.com |

| 5-HT2C | Antagonist | KD = 1.26 nM caymanchem.com |

| 5-HT7 | Antagonist | wikipedia.org |

This table is based on data from in vitro studies and provides an overview of methysergide's interaction with key serotonin receptors. Binding affinities are expressed as Ki (inhibition constant) or KD (dissociation constant), with lower values indicating higher affinity.

Significance of Methysergide Maleate in Advancing Neuropharmacology and Drug Discovery

Elucidation of Receptor Binding Profiles

Methysergide's therapeutic and ancillary effects are a consequence of its engagement with a wide array of receptors. Its binding profile is not limited to a single receptor family, showcasing its nature as a promiscuous ligand. The primary interactions of methysergide are with serotonin (5-hydroxytryptamine, 5-HT) and adrenergic receptors. wikipedia.org

Serotonin Receptor Subtype Affinities and Selectivity

Methysergide demonstrates significant affinity for several 5-HT receptor subtypes, acting as an agonist at some and an antagonist at others. wikipedia.org This mixed functionality contributes to its complex pharmacological actions.

Methysergide generally acts as an agonist at the 5-HT1 receptor subfamily. wikipedia.orgcaymanchem.com Research indicates that its active metabolite, methylergonovine, is significantly more potent as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org

At the 5-HT1A receptor , methysergide behaves as a partial agonist. wikipedia.orgwikidoc.org It demonstrates notable affinity for recombinant human 5-HT1A receptors, with a reported dissociation constant (KD) of 23.44 nM. caymanchem.com Studies have shown it to be an efficacious agonist at this receptor, with an Emax of ≥90% relative to 5-HT. nih.gov This agonism at 5-HT1A receptors may play a role in delaying decompensatory responses to severe hemorrhage. psu.edu

For the 5-HT1B and 5-HT1D receptors , methysergide also functions as an agonist. ihs-headache.orgeur.nl Its metabolite, methylergonovine, is about 10 times more potent at these subtypes. wikipedia.org The vasoconstrictive effects of methysergide in certain vascular beds, such as the canine external carotid, are mediated predominantly through these receptors. caymanchem.comscispace.com

Methysergide displays binding affinity for the 5-HT1E and 5-HT1F receptors . wikipedia.org It binds to recombinant human 5-HT1E and 5-HT1F receptors with Ki values of 229.09 nM and 33.88 nM, respectively. caymanchem.com The 5-HT1E and 5-HT1F subtypes are characterized by their high affinity for 5-HT but low affinity for the non-selective 5-HT1 agonist, 5-carboxamidotryptamine (B1209777) (5-CT). nih.gov

Interactive Data Table: Methysergide Affinity for 5-HT1 Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/KD in nM) | Functional Activity |

|---|---|---|

| 5-HT1A | 23.44 (KD) caymanchem.com | Partial Agonist wikipedia.orgwikidoc.org / Efficacious Agonist (Emax ≥90%) nih.gov |

| 5-HT1B | 1,513.56 (KD, rodent) caymanchem.com | Agonist ihs-headache.org |

| 5-HT1D | - | Agonist ihs-headache.orgeur.nl |

| 5-HT1E | 229.09 (Ki) caymanchem.com | Binds wikipedia.org |

| 5-HT1F | 33.88 (Ki) caymanchem.com | Binds wikipedia.org |

In contrast to its activity at 5-HT1 receptors, methysergide primarily functions as an antagonist at the 5-HT2 receptor family. wikipedia.orgcaymanchem.com It displays high affinity for all three 5-HT2 subtypes. ihs-headache.org

At the 5-HT2A receptor , methysergide is a potent antagonist, although some studies classify it as a weak partial agonist. ihs-headache.orgahajournals.org It binds to human recombinant 5-HT2A receptors with a Ki of 2.69 nM. caymanchem.com The antagonism at 5-HT2A receptors contributes to its ability to block the contractile effects of serotonin on vascular smooth muscle. ihs-headache.org

Methysergide is a potent and insurmountable antagonist at the 5-HT2B receptor . caymanchem.comwikidoc.org It has a high affinity for this receptor, with reported pKi values ranging from 8.0 to 9.4. sigmaaldrich.commerckmillipore.com Some research suggests it can act as a very-low-efficacy partial agonist at this site. ahajournals.org The antagonism of the 5-HT2B receptor has been associated with the therapeutic effect of methysergide in migraine prophylaxis. wikidoc.org However, its major metabolite, methylergonovine, is a partial agonist at this receptor, which has been linked to the risk of cardiac valvulopathy. wikipedia.org

For the 5-HT2C receptor , methysergide also acts as an antagonist. wikidoc.org It binds with high affinity, with a reported KD of 1.26 nM and pKi values between 8.6 and 9.1. caymanchem.comsigmaaldrich.commerckmillipore.com While methysergide itself is an antagonist, its metabolite, methylergonovine, has been shown to be an antagonist at 5-HT2C receptors as well. psu.edu

Interactive Data Table: Methysergide Affinity and Function at 5-HT2 Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki/KD in nM) | Functional Activity |

|---|---|---|

| 5-HT2A | 2.69 (Ki) caymanchem.com | Antagonist ihs-headache.org / Weak Partial Agonist ahajournals.org |

| 5-HT2B | pKi = 8.0-9.4 sigmaaldrich.commerckmillipore.com | Antagonist caymanchem.comwikidoc.org / Very-Low-Efficacy Partial Agonist ahajournals.org |

| 5-HT2C | 1.26 (KD) caymanchem.com | Antagonist wikidoc.org |

Methysergide is a potent antagonist of the 5-HT7 receptor. ihs-headache.orgeur.nlnih.gov Functional studies in human colonic circular smooth muscle have demonstrated its antagonistic properties, with a pA2 value of 7.6. nih.gov It also shows moderate affinity for 5-HT7 receptors in other tissues. nih.gov

Methysergide's interactions extend to other serotonin receptor subtypes, though with varying affinities and functional consequences. It has been shown to interact with 5-HT5A and 5-HT6 receptors. wikipedia.org However, it possesses very low affinity for 5-HT3 and 5-HT4 receptors. psu.edu In some experimental setups, methysergide is used to block 5-HT1, 5-HT2, 5-ht5, 5-HT6, and 5-HT7 receptors to isolate the function of 5-HT4 receptors. nih.gov

Characterization of Specificity and Lack of Affinity for Other Neurotransmitter Receptors

Methysergide demonstrates a notable specificity for certain receptor families, with negligible affinity for several major neurotransmitter receptor groups. wikipedia.org Research indicates that methysergide has a low affinity for dopamine (B1211576), α1-adrenergic, β-adrenergic, acetylcholine, GABA, glutamate, cannabinoid, and histamine (B1213489) receptors. wikipedia.orgphysiology.org This selectivity is a key aspect of its pharmacological characterization. Specifically, its activity on dopaminergic and adrenergic receptors is considered low. physiology.org Furthermore, studies confirm it does not have a significant affinity for monoamine transporters. wikipedia.org

Interactive Data Table: Receptor Binding Affinity of Methysergide Maleate

| Receptor Family | Subtype | Affinity (K_i / K_D in nM) | Species | Notes |

| Serotonin (5-HT) | 5-HT1A | 23.44 (K_D) caymanchem.com | Human | Partial Agonist wikipedia.orgmerckmillipore.com |

| 5-HT1B | 1,513.56 (K_D) caymanchem.com | Rodent | Agonist wikipedia.org | |

| 5-HT1D | High Affinity eur.nl | - | Agonist wikipedia.org | |

| 5-HT1E | 229.09 (K_i) caymanchem.com | Human | - | |

| 5-HT1F | 33.88 (K_i) caymanchem.com | Human | - | |

| 5-HT2A | 2.69 (K_i) caymanchem.com | Human | Antagonist wikipedia.orgnih.gov | |

| 5-HT2B | pKi = 8.0-9.4 merckmillipore.comscientificlabs.co.uk | - | Insurmountable Antagonist caymanchem.com | |

| 5-HT2C | 1.26 (K_D) caymanchem.com, pKi = 8.6-9.1 merckmillipore.comscientificlabs.co.uk | Human | Antagonist wikipedia.orgmerckmillipore.com | |

| 5-HT5A | High Affinity wikipedia.org | - | - | |

| 5-HT6 | High Affinity wikipedia.org | - | - | |

| 5-HT7 | High Affinity wikipedia.org | - | Antagonist wikipedia.orgnih.gov | |

| Adrenergic | α2A, α2B, α2C | Interacts wikipedia.org | - | - |

| α1-Adrenergic | Negligible Affinity wikipedia.org | - | - | |

| β-Adrenergic | Negligible Affinity wikipedia.org | - | - | |

| Dopamine | D2 | Low Affinity physiology.org | - | - |

| Other | Acetylcholine | Negligible Affinity wikipedia.org | - | - |

| GABA | Negligible Affinity wikipedia.org | - | - | |

| Glutamate | Negligible Affinity wikipedia.org | - | - | |

| Cannabinoid | Negligible Affinity wikipedia.org | - | - | |

| Histamine | Negligible Affinity wikipedia.org | - | - |

Mechanisms of Receptor Modulation: Agonism, Partial Agonism, and Antagonism

The interaction of methysergide with 5-HT receptors is multifaceted, involving agonism, partial agonism, and antagonism depending on the receptor subtype. wikipedia.orgcaymanchem.commerckmillipore.com

Agonism and Partial Agonism : Methysergide acts as an agonist at 5-HT1 receptors. wikipedia.orgcaymanchem.com This includes partial agonism at the 5-HT1A receptor. wikipedia.orgmerckmillipore.comwikidoc.org Its active metabolite, methylergonovine, is significantly more potent as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org Some studies also suggest that methysergide itself has agonistic properties at 5-HT1B and possibly 5-HT1D receptors. eur.nl

Antagonism : Conversely, methysergide functions as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. wikipedia.orgdrugbank.com It is described as a potent antagonist at 5-HT2B and 5-HT2C receptors. merckmillipore.comscientificlabs.co.uk Specifically, it is an insurmountable antagonist at 5-HT2B receptors. caymanchem.com The antagonism at 5-HT2A receptors is also a key feature of its profile. nih.gov In isolated human basilar arterial spiral strips, methysergide inhibits vasoconstriction induced by serotonin. caymanchem.com

Analysis of Intracellular Signaling Pathways Modulated by this compound

The diverse receptor interactions of methysergide lead to the modulation of various intracellular signaling pathways. As a G-protein coupled receptor (GPCR) ligand, its effects are transduced through these complex systems.

Activation of 5-HT2 receptors, which methysergide antagonizes, typically involves the Gαq–PLC intracellular signaling pathway. jneurosci.org This pathway leads to the activation of Protein Kinase C (PKC). jneurosci.org Therefore, by blocking 5-HT2 receptors, methysergide can prevent the activation of this cascade. psu.edu For instance, the hallucinogenic effects of certain compounds are mediated through specific cortical 5-HT2A receptor-dependent signaling pathways, which methysergide would antagonize. rndsystems.com

Conversely, its agonistic activity at 5-HT1A receptors can trigger different signaling events. 5-HT1A receptor activation is known to influence various cellular processes, including the inhibition of adenylyl cyclase activity. researchgate.net In some contexts, methysergide's activation of 5-HT1A receptors has been shown to attenuate hemorrhage responses. psu.edu

The antagonism of 5-HT7 receptors also has implications for intracellular signaling. 5-HT7 receptors are coupled to Gαs proteins, and their activation leads to an increase in cAMP levels. nih.gov By blocking these receptors, methysergide can prevent this downstream effect. nih.gov

It's also worth noting that the metabolite methylergonovine's partial agonism at 5-HT2A and 5-HT2B receptors can lead to the activation of these pathways, which is thought to be responsible for some of the compound's effects. wikipedia.org

Research on Systemic Bioavailability and First-Pass Metabolism

Studies have revealed that this compound undergoes extensive first-pass metabolism, which significantly impacts its systemic bioavailability. drugfuture.comnih.gov Following oral administration, the bioavailability of methysergide is estimated to be around 13%. nih.govihs-headache.organeskey.com This low percentage is primarily attributed to a high degree of metabolic conversion in the liver before the parent compound can reach systemic circulation. drugfuture.comnih.govihs-headache.organeskey.com

Research involving both intravenous and oral administration of this compound in healthy individuals has demonstrated this phenomenon. When administered orally, the plasma concentrations of its metabolite are substantially higher than those of methysergide itself. nih.govnih.gov Specifically, the area under the plasma concentration curve (AUC) for the metabolite, methylergometrine, is more than ten times greater than that for methysergide after an oral dose. nih.govihs-headache.organeskey.com This stark difference underscores the efficiency of the first-pass metabolism in converting methysergide to methylergometrine. nih.govihs-headache.organeskey.com Evidence also suggests the possibility of extrahepatic clearance of methysergide. nih.govnih.gov

This compound is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically observed within about one hour of ingestion. drugfuture.com The compound is 66% bound to plasma proteins. drugfuture.com The elimination of methysergide from the body follows a biphasic pattern, with reported half-lives of approximately 2.7 hours and 10 hours for the two respective phases. drugfuture.com

Identification and Pharmacological Characterization of Active Metabolites

The primary and most significant active metabolite of methysergide has been identified as methylergometrine, also known as methylergonovine. nih.govihs-headache.orgwikipedia.orgbio-techne.comrndsystems.comtocris.com In fact, methysergide is considered a prodrug, meaning its therapeutic effects are largely mediated by its conversion to this active metabolite. nih.govihs-headache.organeskey.com During treatment with methysergide, circulating levels of methylergometrine are approximately 10 times higher than those of the parent drug. wikipedia.org

Pharmacological Profile of Methylergometrine in Comparison to Parent Compound

The pharmacological actions of methylergometrine differ in several important ways from those of methysergide, particularly in terms of receptor interactions, vasoconstrictor effects, and dopaminergic activity.

While methysergide acts as an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, its metabolite, methylergometrine, exhibits a different interaction pattern. wikipedia.orgncats.ioyoutube.com Methylergometrine is a partial agonist at the 5-HT2A and 5-HT2B receptors. wikipedia.org It has been found to interact with a range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, and 5-HT7. wikipedia.org

The differing receptor activities of the parent drug and its metabolite are significant. For instance, while methysergide is a weak partial agonist at the 5-HT2B receptor, methylergonovine is a high-affinity partial agonist. ahajournals.org This interaction with the 5-HT2B receptor by methylergonovine has been linked to potential side effects. wikipedia.orgahajournals.org In the human isolated temporal artery, which predominantly contains 5-HT2 receptors, both methysergide and methylergometrine act as potent antagonists; however, methylergometrine is approximately 40 times more potent than its parent compound in this regard. ihs-headache.organeskey.com

| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor |

|---|---|---|---|

| Methysergide | Antagonist wikipedia.orgncats.ioyoutube.com | Antagonist wikipedia.orgncats.ioyoutube.com | Antagonist wikipedia.orgncats.ioyoutube.com |

| Methylergometrine | Partial Agonist wikipedia.org | Partial Agonist wikipedia.org | Agonist ncats.io |

Research has consistently shown that methylergometrine is a more potent vasoconstrictor than methysergide. ihs-headache.organeskey.com This has been observed both in in-vivo studies and on in-vitro preparations of various blood vessels, including canine saphenous veins and human basilar and coronary arteries. ihs-headache.organeskey.com The vasoconstrictor action of methylergometrine is believed to be mediated by 5-HT1B receptors. ihs-headache.organeskey.com

| Vessel | Finding | Reference |

|---|---|---|

| Canine Saphenous Veins | Methylergometrine is a more potent vasoconstrictor than methysergide. | ihs-headache.organeskey.com |

| Human Basilar Arteries | Methylergometrine is a more potent vasoconstrictor than methysergide. | ihs-headache.organeskey.com |

| Human Coronary Arteries | Methylergometrine is a more potent vasoconstrictor than methysergide. | ihs-headache.organeskey.com |

A key distinction between methysergide and its primary metabolite lies in their interaction with the dopaminergic system. Unlike methysergide, methylergometrine exhibits dopaminergic activity. nih.govihs-headache.organeskey.com This is thought to be due to its action as an antagonist at the dopamine D1 receptor. ncats.iosmpdb.cadrugbank.com

The dopaminergic effects of methylergometrine become particularly relevant with oral administration of methysergide. ihs-headache.organeskey.com While parenteral administration of methysergide results in minimal dopaminergic activity, oral intake can lead to a significant decrease in plasma prolactin levels, an effect indicative of dopaminergic action. ihs-headache.org This suggests that the metabolism of methysergide to methylergometrine is responsible for the observed dopaminergic effects when the drug is taken orally. ihs-headache.organeskey.com This "dirty drug" characteristic of methylergometrine, with its additional dopaminergic activity, contrasts with the "cleaner" profile of the parent compound, methysergide. nih.gov

Investigations into Elimination and Clearance Pathways

The elimination and clearance of this compound are characterized by rapid metabolism and the involvement of both hepatic and extrahepatic pathways. Research indicates that methysergide itself has a relatively short elimination half-life. In a study involving healthy male volunteers who received the drug both intravenously and orally, the elimination half-life of methysergide was found to be significantly shorter than that of its primary metabolite, methylergometrine. nih.gov Specifically, after oral administration, the half-life of methysergide was approximately 44.8 minutes, compared to 174 minutes for methylergometrine. nih.gov Following intravenous administration, the half-lives were 62.0 minutes for methysergide and 223 minutes for methylergometrine. nih.gov

Evidence also points towards extrahepatic clearance of methysergide. nih.govnih.gov The primary route of elimination for ergot alkaloids and their metabolites is typically through the feces, following biliary excretion of the unchanged drug and its metabolic products. eur.nl While specific percentages for methysergide are not detailed, the general pattern for similar compounds involves significant hepatic metabolism, with metabolites and some unchanged drug being excreted in the bile. eur.nl

The major metabolite, methylergometrine, is primarily excreted in the bile. wikipedia.org The extensive first-pass metabolism of methysergide to methylergometrine significantly influences its clearance, with only a small fraction of the parent drug reaching systemic circulation unchanged after oral administration. nih.govihs-headache.org

Interactive Data Table: Elimination Half-Life of Methysergide and Methylergometrine

| Compound | Administration Route | Elimination Half-Life (minutes) |

| Methysergide | Oral | 44.8 +/- 8.1 |

| Methylergometrine | Oral | 174 +/- 35 |

| Methysergide | Intravenous | 62.0 +/- 8.3 |

| Methylergometrine | Intravenous | 223 +/- 43 |

Data sourced from a study in healthy men. nih.gov

Research into the Prodrug Concept of this compound

Following oral administration, methysergide undergoes significant first-pass metabolism in the liver, leading to a low systemic bioavailability of approximately 13%. nih.govihs-headache.org This metabolic process converts methysergide into methylergometrine. wikipedia.orgnih.gov The plasma concentrations of methylergometrine after taking methysergide orally are considerably higher than those of the parent drug. nih.gov Studies have shown that the area under the plasma concentration-time curve (AUC) for methylergometrine is more than ten times greater than that for methysergide after oral administration. nih.govnih.gov

This high conversion rate and the resulting higher plasma levels of methylergometrine suggest that it is the primary active agent responsible for the therapeutic effects seen with methysergide treatment. nih.govscielo.br In fact, methylergometrine is considered to be a more potent vasoconstrictor than methysergide. ihs-headache.org The metabolism of methysergide to methylergometrine is thought to be a demethylation at the 1-position of the indole (B1671886) nucleus. nih.gov This biotransformation is crucial for the clinical efficacy of methysergide in the prophylactic treatment of migraine. wikipedia.orgnih.gov

Interactive Data Table: Bioavailability and Metabolite Concentration

| Parameter | Value |

| Oral Bioavailability of Methysergide | 13% |

| Ratio of AUC (Methylergometrine / Methysergide) after Oral Administration | >10 |

AUC (Area Under the Curve) reflects the total drug exposure over time. nih.govihs-headache.org

Preclinical Investigation of Methysergide Maleate S Biological Activities

In Vitro Studies on Serotonin-Mediated Responses

In vitro studies have been instrumental in characterizing the direct effects of methysergide (B1194908) maleate (B1232345) on isolated tissues and cells, providing a foundational understanding of its pharmacological profile.

Antagonism of Serotonin (B10506) Effects on Isolated Smooth Muscle Preparations

Methysergide has demonstrated potent antagonism of serotonin-induced contractions in a variety of isolated smooth muscle preparations. drugbank.comwikipedia.orgnih.gov This antagonistic activity is a hallmark of its pharmacological action.

Rat Uterus: In isolated rat uterus preparations, methysergide effectively antagonizes the contractile effects of serotonin. karger.comrxlist.comkarger.com Studies have shown it to be significantly more potent than other ergot derivatives, such as methylergonovine (B92282) maleate, in this regard. rxlist.com The antagonism is considered competitive, as increasing concentrations of serotonin can overcome the inhibitory effect. karger.com Pre-treatment of rats with methysergide renders the isolated uterus refractory to serotonin stimulation. karger.com

Human Basilar Arteries: In isolated human basilar arterial spiral strips, methysergide inhibits vasoconstriction induced by serotonin. caymanchem.com This effect is particularly relevant to its historical use in vascular headaches. The pA2 value, a measure of antagonist potency, for methysergide in this tissue has been determined to be 8.07. caymanchem.com

Gastrointestinal Smooth Muscle: Methysergide also antagonizes the effects of serotonin on gastrointestinal smooth muscle. nih.govdrugbank.comdrugcentral.orgnih.gov In the rat stomach, for instance, it blocks serotonin-induced contractions in the antrum, corpus, and fundus. researchgate.net

Table 1: Antagonism of Serotonin-Induced Smooth Muscle Contraction by Methysergide Maleate

| Tissue Preparation | Species | Observed Effect | Potency/Notes |

| Isolated Uterus | Rat | Antagonism of serotonin-induced contraction | Four times more effective than LSD; competitive antagonism. karger.com |

| Human Basilar Arteries | Human | Inhibition of serotonin-induced vasoconstriction | pA2 = 8.07. caymanchem.com |

| Gastrointestinal Smooth Muscle | Rat | Blockade of serotonin-induced contractions | Effective in antrum, corpus, and fundus. researchgate.net |

| Femoral Artery | Dog | Antagonism of serotonin-induced vasoconstriction | - |

Serotonin Blockade in Neuronal and Platelet Cell Cultures

The effects of methysergide extend to the cellular level, where it has been shown to block serotonin's actions in both neuronal and platelet cultures.

Neuronal Cultures: In cultured mouse hippocampal and striatal neurons, methysergide has been used to study serotonin responses. jneurosci.org It can block certain serotonin-induced currents in these neurons. jneurosci.org Furthermore, in cultured serotonergic cerebral giant cells (CGCs) from the mollusk Lymnaea stagnalis, methysergide can block serotonin-induced growth cone collapse, suggesting a role for serotonin in autoregulating neurite outgrowth. nih.gov

Platelet Cell Cultures: Methysergide blocks the action of serotonin in platelet cultures with an IC50 of 18 µM. merckmillipore.comscientificlabs.co.ukmerckmillipore.comsigmaaldrich.com While serotonin by itself does not induce platelet aggregation, it potentiates this effect in the presence of a calcium ionophore. nih.gov This synergistic interaction is inhibited by methysergide, indicating a receptor-mediated mechanism. nih.gov

Table 2: Serotonin Blockade by this compound in Cell Cultures

| Cell Type | Species | Observed Effect | IC50/Notes |

| Neuronal and Platelet Cultures | - | Blocks serotonin action | IC50 = 18 µM. merckmillipore.comscientificlabs.co.ukmerckmillipore.comsigmaaldrich.com |

| Hippocampal and Striatal Neurons | Mouse | Blocks certain serotonin-induced currents. jneurosci.org | - |

| Cerebral Giant Cells (CGCs) | Lymnaea stagnalis | Blocks serotonin-induced growth cone collapse. nih.gov | - |

| Platelets | Human | Inhibits serotonin-potentiated aggregation | IC50 = 18 µM. nih.gov |

In Vivo Animal Models for Pharmacological Effects and Mechanisms

In vivo animal models have been crucial for understanding the integrated physiological effects of this compound, particularly within the cardiovascular system.

Cardiovascular System Research

Methysergide has been shown to selectively modulate blood flow in the carotid vascular bed in various animal models.

Dogs: In vagosympathectomized dogs, intracarotid infusions of methysergide cause a dose-dependent reduction in external carotid blood flow, indicating a selective vasoconstriction in this vascular bed. nih.gov This effect is achieved without significant changes in systemic blood pressure or heart rate. nih.gov The vasoconstriction induced by methysergide can be abolished by a selective 5-HT1B/1D receptor antagonist. caymanchem.comnih.gov

Pigs: In anesthetized pigs, acute intravenous administration of methysergide leads to a moderate reduction in total carotid blood flow. nih.gov This reduction is primarily due to a decrease in the arteriovenous anastomotic (AVA) fraction of the blood flow, resulting from the constriction of these shunts. nih.gov

Table 3: Effects of this compound on External Carotid Blood Flow in Animal Models

| Animal Model | Route of Administration | Effect on External Carotid Blood Flow | Mechanism |

| Vagosympathectomized Dogs | Intracarotid infusion | Dose-dependent reduction. nih.gov | Selective vasoconstriction, mediated by 5-HT1B/1D receptors. caymanchem.comnih.gov |

| Anesthetized Pigs | Acute intravenous | Moderate reduction. nih.gov | Constriction of arteriovenous anastomoses. nih.gov |

Studies in rodents have revealed that methysergide can attenuate the cardiovascular decompensation that occurs in response to severe hemorrhage.

Rats: In conscious rats, central administration of methysergide delays the onset of hypotension, bradycardia, and sympathoinhibition induced by hemorrhage. physiology.orgpsu.edunih.gov This effect is mediated by the stimulation of central 5-HT1A receptors. psu.edunih.gov The ability of methysergide to delay the hypotensive and bradycardic responses to hemorrhage is still observed in sinoaortic-denervated rats, indicating that its effect is at least partially independent of arterial baroreceptors. physiology.org Blockade of serotonin synthesis or administration of methysergide has been shown to abolish the sympathoinhibitory response to hemorrhage. physiology.orgphysiology.org

Table 4: Attenuation of Hemorrhage-Induced Cardiovascular Responses by this compound in Rodents

| Animal Model | Key Findings | Mediating Receptor |

| Conscious Rats | Delays hypotension, bradycardia, and sympathoinhibition. physiology.orgpsu.edunih.gov | 5-HT1A. psu.edunih.gov |

| Sinoaortic-Denervated Rats | Delays hypotensive and bradycardic responses. physiology.org | Partially independent of arterial baroreceptors. physiology.org |

Investigating the Role of 5-HT1A Receptor Activation in Hemodynamic Stability

This compound demonstrates agonist activity at 5-HT1A receptors. nih.gov Studies on recombinant human 5-HT1A receptors have shown that methysergide acts as an efficacious agonist, with a binding affinity (Ki) of 18.7 nM. nih.gov This agonism at 5-HT1A receptors, however, does not appear to correlate with its prophylactic effects in migraine treatment. nih.gov In preclinical models, the activation of 5-HT1A receptors by various compounds has been linked to potential involvement in acute antimigraine therapy. nih.gov While methysergide is a potent agonist at these receptors, its primary classification in many studies is as a 5-HT2 receptor antagonist. ihs-headache.organeskey.commerckmillipore.com The hemodynamic effects of methysergide, such as its ability to decrease external carotid blood flow in dogs, are primarily attributed to its action on 5-HT1B/1D receptors. caymanchem.com

Pain and Inflammation Models

This compound has demonstrated notable antinociceptive properties in various preclinical pain models. caymanchem.combioscience.co.uk Specifically, in mouse models, it has been shown to be effective against pain induced by the intrathecal injection of several chemical agents. caymanchem.combioscience.co.uk These include:

Substance P: Methysergide exhibits antinociceptive activity in pain models induced by substance P. caymanchem.combioscience.co.uk

Glutamate: The compound has also been found to be active against glutamate-induced nociception. caymanchem.combioscience.co.uk

NMDA, AMPA, and Kainic Acid: Its antinociceptive effects extend to pain models involving the excitatory amino acid receptor agonists NMDA, AMPA, and kainic acid. caymanchem.combioscience.co.uk

While methysergide itself shows these effects, some studies investigating other substances have used methysergide as a tool to explore the involvement of the serotonergic system. For instance, in studies with hop extract and Agrimonia pilosa Ledeb extract, methysergide (a 5-HT serotonergic receptor antagonist) did not affect the antinociceptive properties of these extracts in the writhing test, suggesting their mechanisms are not mediated by serotonergic receptors. koreamed.orgkoreascience.krkoreamed.org

In preclinical studies, methysergide has been shown to possess anti-inflammatory properties. A notable example is its effect in the zymosan-induced paw edema model in rats. caymanchem.combioscience.co.uk When administered at a dose of 10 mg/kg, methysergide was found to reduce the swelling associated with this inflammatory response. caymanchem.com

However, in other studies using different phlogistic agents, the role of methysergide appears more selective. For instance, in a study comparing various anti-inflammatory drugs, methysergide, along with others, showed a more selective inhibitory profile in rat paw edema induced by agents other than zymosan A and arachidonic acid. karger.comnih.gov Another study noted that to minimize the immediate inflammatory response mediated by mast cell amines in zymosan-induced paw edema, rats were pre-treated with mepyramine and methysergide. uliege.be

A significant area of preclinical research for methysergide has been its role in modulating neurogenic inflammation. ihs-headache.organeskey.comkarger.com This process involves the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP), from perivascular sensory nerve endings. ihs-headache.organeskey.com

Studies in rats have demonstrated that methysergide can inhibit the release of these peptides and consequently suppress neurogenic inflammation. ihs-headache.organeskey.comkarger.com This has been considered a potential mechanism for its action in migraine. ihs-headache.organeskey.com However, there is some debate as to whether the inhibition of neurogenic inflammation in animal models is directly linked to antimigraine efficacy in humans, as other compounds with similar effects have not been clinically successful. ihs-headache.org

In the rabbit eye, methysergide has been shown to inhibit CGRP-induced vasodilatation and other signs of ocular neurogenic inflammation. capes.gov.brnih.gov This effect may be partly due to methysergide enhancing the vasoconstrictor effects of noradrenaline, thereby functionally antagonizing the vasodilator action of CGRP. capes.gov.brnih.gov

Furthermore, in a study on rat airways, pretreatment with methysergide decreased neurogenic plasma-protein extravasation in one strain of rats (F344) but not in another (BDE), suggesting a strain-specific indirect mechanism involving 5-HT release and mast cell activation. atsjournals.org

Gastrointestinal Motility Research

Preclinical research has explored the effects of this compound on gastrointestinal motility, particularly in the context of hyperperistalsis induced by hypertonic solutions. In a study involving 15 dogs, the impact of both mildly and strongly hypertonic aqueous contrast solutions and mannitol (B672) on intestinal tone and motility was investigated. nih.gov

The study found that hypertonic solutions induce a rapid onset of hyperperistalsis. nih.gov When administered individually, neither atropine (B194438) sulfate (B86663) nor this compound (acting as a serotonin blocker) could completely inhibit this induced hyperperistalsis. nih.govresearchgate.net However, when these two agents were used in combination, they were able to completely inhibit the increased motility. nih.govresearchgate.net This finding suggests a role for serotonin in the hyperperistalsis caused by hypertonic solutions, with a dual mechanism involving direct action on smooth muscle cells and indirect action on intramural cholinergic ganglion cells. nih.gov

Central Nervous System Effects

Preclinical studies have highlighted several key CNS-related actions:

Receptor Binding: Methysergide binds to a variety of serotonin receptor subtypes, including recombinant human 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors, as well as rodent 5-HT1B receptors. caymanchem.com

Antinociception: As detailed in section 4.2.2.1, methysergide demonstrates antinociceptive effects in the CNS by acting against pain induced by substances like substance P and glutamate. caymanchem.com

Neurotransmitter Modulation: The activation of 5-HT1D receptors on trigeminal nerve terminals is a proposed mechanism for inhibiting the release of neuropeptides that mediate pain and inflammation. eur.nl Furthermore, stimulation of central 5-HT1B/1D/1F receptors in the trigeminal nucleus caudalis may impair the transmission of pain signals. eur.nl

Behavioral Models: Preclinical studies often use electrophysiology to measure the effects of compounds on the nervous system, providing insights into conditions like pain and other CNS disorders. mdbneuro.com While not specific to methysergide in the provided context, such methods are crucial for understanding the CNS effects of neuroactive compounds.

The complex pharmacology of methysergide, involving multiple receptor interactions and an active metabolite, results in a multifaceted profile of effects on the central nervous system.

Research into Receptor Location and Central Mechanisms (e.g., in hemorrhage responses)

Preclinical studies in conscious rats have revealed a significant role for methysergide's central mechanisms in response to severe hemorrhage. physiology.org When administered directly into the cerebral ventricles, methysergide was found to delay the onset of hypotension and prevent the paradoxical bradycardia (slowing of heart rate) and sympathoinhibition (decrease in sympathetic nerve activity) that typically accompany severe blood loss. physiology.org When the same dose was given intravenously, it had no effect, confirming that these protective effects are mediated through the central nervous system. physiology.org

Methysergide has a complex pharmacodynamic profile, interacting with a wide array of receptors. It is known to be a partial agonist at the 5-HT1A receptor while acting as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. wikipedia.org The research into its effects during hemorrhage highlights that its agonist properties at one receptor subtype can produce a pronounced physiological effect that is distinct from its antagonist actions at other receptors. nih.govpsu.edu

Table 1: Effect of Centrally Administered Methysergide on Hemorrhage Responses in Rats

| Treatment Group | Blood Volume Withdrawn to Produce 40-mmHg BP Fall | Effect on Heart Rate and Sympathetic Nerve Activity | Reference |

| Control (Vehicle) | 5.6 ± 0.2 ml | Normal decompensatory bradycardia and sympathoinhibition observed. | psu.edu |

| Methysergide (40 µg, intracerebroventricular) | 8.2 ± 0.2 ml | Prevented bradycardic and sympathoinhibitory responses. | physiology.orgpsu.edu |

| Methysergide + WAY-100635 (5-HT1A antagonist) | 5.6 ± 0.1 ml | Reversed the protective effects of methysergide. | psu.edu |

| 8-OH-DPAT (5-HT1A agonist) | 9.2 ± 0.3 ml | Mimicked the effects of methysergide, delaying decompensation. | psu.edu |

Muscular Dystrophy Models in Avian Species

Methysergide has been investigated in preclinical evaluations using avian models of hereditary muscular dystrophy. nih.govnih.gov Specifically, chickens homozygous for muscular dystrophy, which are considered a close animal model for the human disease, were used in these studies. researchgate.net

Research from these trials reported that the administration of methysergide, an antagonist of the neurotransmitter serotonin (5-HT), could retard the development of dystrophic symptoms. researchgate.net The progression of the disease in the dystrophic chicken line (New Hampshire, line 304) was quantified using a "flip test," a measure of muscular disability. researchgate.net The studies found that treatment with methysergide significantly delayed the onset of these symptoms as measured by this functional test. researchgate.net

In addition to functional improvements, earlier investigations also noted that treatment with methysergide was found to prevent muscle weakness and reduce levels of serum creatine (B1669601) kinase, a key biomarker for muscle damage that is typically elevated in muscular dystrophy. biologists.comresearchgate.net These findings suggested an involvement of the serotonin system in the pathophysiology of the disease in this animal model. researchgate.net

Table 2: Summary of Methysergide Effects in Avian Muscular Dystrophy Model

| Parameter | Observation | Reference |

| Muscular Disability ("Flip Test") | Significantly delayed the onset of dystrophic symptoms. | researchgate.net |

| Muscle Weakness | Reported to prevent the development of muscle weakness. | biologists.comresearchgate.net |

| Serum Creatine Kinase | Reported to reduce elevated levels of this enzyme. | biologists.comresearchgate.net |

Clinical Research Paradigms and Findings for Methysergide Maleate

Methodological Approaches in Clinical Trial Designs

The efficacy of methysergide (B1194908) maleate (B1232345) has been evaluated in a number of controlled clinical trials, with many employing rigorous methodologies such as double-blind, randomized, and placebo-controlled designs to minimize bias. ihs-headache.orgeuropa.eu These studies were crucial in establishing the therapeutic potential of methysergide in headache prophylaxis.

A 1998 literature review identified eleven comparative double-blind clinical studies conducted between 1964 and 1986. has-sante.frhas-sante.fr These trials compared methysergide to either a placebo or an active comparator. has-sante.frhas-sante.fr The Committee for Medicinal Products for Human Use (CHMP) also reviewed data from randomized, double-blind, placebo-controlled studies which suggested methysergide's efficacy in migraine prophylaxis compared to placebo. europa.eu However, it was also noted that many of these studies are older and may not align with current methodological standards. europa.eu

In nine double-blind, randomized clinical trials, methysergide was compared against a placebo or another drug. ihs-headache.organeskey.com Two of these trials demonstrated that methysergide was superior to placebo in reducing either the frequency of attacks or the severity of headaches. ihs-headache.organeskey.com Conversely, one trial did not find a significant difference between methysergide and placebo. ihs-headache.organeskey.com

Methysergide has been the subject of several comparative efficacy studies to assess its performance relative to other prophylactic medications for migraine. These trials provide valuable context for its therapeutic positioning.

In head-to-head comparisons, methysergide's efficacy was found to be comparable to several other agents. Four separate trials concluded that methysergide was comparable to pizotifen. ihs-headache.organeskey.com It has also been found to be comparable in efficacy to lisuride (B125695), propranolol, and flunarizine (B1672889) in different studies. ihs-headache.orghas-sante.franeskey.com One double-blind trial directly comparing methysergide with lisuride hydrogen maleate found them to be similarly effective. nih.gov Another study found flunarizine to be as effective as methysergide in certain patient populations. cambridge.org

A comparative trial of five different serotonin (B10506) antagonists in 290 patients found methysergide to be the most effective. nih.gov In a randomized clinical trial comparing methysergide with 5-hydroxytryptophan (B29612) (5-HTP), a significant improvement was seen in 75% of patients treated with methysergide and 71% of those treated with 5-HTP. karger.com However, other comparative studies have suggested that 5-hydroxytryptophan is less effective than methysergide. semanticscholar.org

The therapeutic efficacy of methysergide in the prophylaxis of vascular headaches, including migraine, has been quantified in various clinical studies, often by measuring the reduction in headache frequency and severity.

In a study by Graham, which followed 500 headache patients over 4,276 patient-months, approximately 70% of participants experienced a decrease in the frequency and severity of their migraines and cluster headaches. frontiersin.orgnih.gov Another comparative trial reported that 20% of patients treated with methysergide became headache-free, and an additional 44% were more than "half improved". nih.gov

Open-label studies involving around 1,400 migraine patients indicated that methysergide decreased the frequency of migraine attacks in the majority of individuals. ihs-headache.organeskey.com A comparison trial between flunarizine and methysergide showed a significant reduction in the number of migraine attacks per month, from a baseline of 4.3 to approximately 2.2, within the first month of treatment. cambridge.org

| Study/Analysis | Patient Population | Key Efficacy Finding | Citation |

|---|---|---|---|

| Graham Study | 500 headache patients | ~70% showed decreased frequency and severity of migraines and cluster headaches. | frontiersin.orgnih.gov |

| Comparative Trial of Serotonin Antagonists | 290 patients | 20% became headache-free; 44% were more than "half improved". | nih.gov |

| Open-Label Studies Compilation | ~1,400 migraine patients | Decreased migraine attack frequency in the majority of patients. | ihs-headache.organeskey.com |

| Flunarizine vs. Methysergide Trial | Migraine patients | Attack frequency reduced from 4.3 to ~2.2 attacks/month in the first month. | cambridge.org |

Investigation of Therapeutic Efficacy in Specific Research Indications

Methysergide has been extensively studied for its role in migraine prophylaxis since the 1960s. nih.gov It is considered a drug of third choice for short-term migraine prophylaxis by the European Federation of Neurological Societies (EFNS). europa.eu

The first clinical trial, conducted by Sicuteri, involved 18 patients, ten of whom were resistant to other treatments. frontiersin.orgnih.gov In this early study, nine patients became headache-free, while others experienced a reduction in attack frequency or duration. frontiersin.orgnih.gov Subsequent placebo-controlled trials in the 1960s further demonstrated its superiority over placebo. semanticscholar.org

More recent reviews and guidelines acknowledge the evidence for methysergide's efficacy but also highlight the limitations of the older studies. europa.eu The CHMP concluded that there is some evidence of clinically significant efficacy for methysergide in the prophylactic treatment of severe and debilitating migraine. europa.eu However, due to its side effect profile, its use is generally reserved for patients with severe, refractory migraines who have not responded to other preventive therapies. droracle.aiscielo.br

| Study/Guideline | Key Finding/Recommendation | Citation |

|---|---|---|

| Sicuteri's First Clinical Trial | 9 of 15 patients became headache-free; others had reduced attack frequency/duration. | frontiersin.orgnih.gov |

| 1960s Placebo-Controlled Trials | Demonstrated superiority over placebo for migraine prevention. | semanticscholar.org |

| CHMP Opinion | Some evidence of clinically significant efficacy in severe, debilitating migraine. | europa.eu |

| EFNS Guideline (2009) | Included as a third-choice drug for short-term migraine prophylaxis. | europa.eu |

| Titus et al. (1986) | Significant improvement in 75% of migraine patients treated with methysergide. | karger.com |

Methysergide has also been proven effective in the prophylaxis of cluster headaches. frontiersin.org The EFNS recommendations include methysergide as a second-choice treatment for the prevention of cluster headaches. europa.eu

Research indicates that methylergonovine (B92282), the active metabolite of methysergide, may be responsible for its therapeutic effects in cluster headache. aafp.org A pilot study involving methylergonovine showed a decrease in cluster headache frequency by more than 50% in 19 out of 20 patients. aafp.org The CHMP noted that while the evidence for its efficacy in cluster headache prophylaxis is less robust than for migraine, it is still considered a useful treatment, particularly for the episodic form. europa.eu Its use is recommended for patients who have failed at least two other classes of drugs. europa.eu

| Study/Guideline | Key Finding/Recommendation | Citation |

|---|---|---|

| General Efficacy Studies | Proven efficacy in the treatment of cluster headaches. | frontiersin.org |

| EFNS Guideline (2006) | Included as a second-choice preventive treatment for cluster headache. | europa.eu |

| Methylergonovine Pilot Study | >50% decrease in headache frequency in 19 of 20 patients. | aafp.org |

| CHMP Opinion | Favorable for prophylactic treatment of episodic and chronic cluster headache in adults who have failed other treatments. | europa.eu |

Mechanistic Research into Adverse Events and Fibrotic Complications

The long-term use of methysergide is associated with a significant risk of developing fibrotic conditions affecting various tissues, including the retroperitoneal space, the pleuropulmonary system, and cardiac valves. nih.govhsforum.comrxlist.com These fibrotic reactions are characterized by the excessive proliferation of fibrous connective tissue. nih.gov

Retroperitoneal Fibrosis: This condition involves the development of a fibro-inflammatory plaque in the retroperitoneum, often encasing the ureters and other structures, which can lead to urinary tract obstruction. nih.govnih.govrsna.org The incidence of retroperitoneal fibrosis in patients on long-term methysergide therapy has been a significant concern since it was first reported in the 1960s. nih.govwikipedia.org

Pleuropulmonary Fibrosis: This manifestation involves the thickening and fibrosis of the pleura and underlying lung tissue, which can cause symptoms such as shortness of breath and chest pain. ersnet.orgresearchgate.netdrugs.com

Cardiac Valvular Fibrosis: Methysergide can induce fibrotic thickening of the heart valves, particularly the mitral and aortic valves, leading to valvular dysfunction and heart murmurs. hsforum.comresearchgate.netahajournals.orgcapes.gov.br This fibrotic process is histologically similar to that seen in carcinoid heart disease. hsforum.com

The underlying mechanism for these fibrotic complications is thought to be related to an inflammatory response and the stimulation of fibroblast proliferation and extracellular matrix deposition. nih.gov

A key breakthrough in understanding methysergide-induced fibrosis was the discovery of the role of its major and more potent active metabolite, methylergometrine (also known as methylergonovine). rupress.orgneurology.orgnih.gov While methysergide itself can act as a 5-HT2B receptor antagonist, methylergometrine is a potent agonist of the 5-HT2B receptor. wikipedia.orgrupress.orgneurology.org

Persistent activation of the 5-HT2B receptor on fibroblasts is a crucial step in the development of tissue fibrosis. rupress.orgnih.goveuropa.eu This activation stimulates these cells to produce excessive amounts of extracellular matrix proteins, such as collagen, leading to the fibrotic changes observed in the retroperitoneum, pleura, and heart valves. nih.govrupress.org Therefore, the metabolism of methysergide to methylergometrine provides a clear mechanistic explanation for the paradoxical fibrogenic effects of a drug that also has 5-HT2B antagonist properties. rupress.orgnih.gov This agonism of the 5-HT2B receptor is considered a critical factor in the fibrotic complications associated with methysergide and other ergot derivatives. news-medical.netupenn.edu

An important aspect of methysergide-induced fibrosis is the potential for regression and reversibility upon discontinuation of the drug. hsforum.comihs-headache.org In many reported cases, the fibrotic process has been observed to halt and, in some instances, regress after the cessation of methysergide therapy. ihs-headache.org

For cardiac valvular fibrosis, the disappearance or regression of a heart murmur that developed during therapy can be an indicator of reversibility. hsforum.com Similarly, pleuropulmonary changes have been shown to resolve after stopping the medication, with serosal changes improving at a slower rate than lung changes. ersnet.org

However, it is important to note that while regression is possible, it is not always complete, and some fibrotic changes may be irreversible. europa.eu The extent of reversibility likely depends on the duration of treatment and the severity of the fibrotic process at the time of drug withdrawal.

Research into Central Nervous System-Related Adverse Effects (e.g., Psychedelic Effects, Drowsiness, Dizziness)

In addition to fibrotic complications, methysergide is associated with a range of central nervous system (CNS) adverse effects. These can include drowsiness, dizziness, and, at higher doses, psychedelic effects. rxlist.comwikipedia.orgdrugs.comdrugbank.com

The psychedelic or "unworldly feelings" are attributed to the activation of the 5-HT2A receptor. wikipedia.org Similar to the mechanism behind fibrosis, the metabolite methylergometrine, which is a partial agonist at the 5-HT2A receptor, is considered responsible for these psychedelic effects. wikipedia.org

Other reported CNS symptoms include insomnia, mild euphoria, ataxia, and lightheadedness. rxlist.comdrugs.com It is sometimes difficult to distinguish whether these symptoms are a direct effect of the drug or are associated with the underlying vascular headaches for which the drug is prescribed. rxlist.com Acute intoxication with high doses of methysergide has been reported to cause symptoms such as euphoria, hyperactivity, and dizziness. drugbank.com

Data Tables

Table 1: Research Findings on Methysergide Maleate and Status Migrainosus

| Study Aspect | Findings | Citations |

| Therapeutic Approach | Use of oral methylergonovine maleate as a prophylactic measure following intravenous dihydroergotamine (B1670595) (DHE) for status migrainosus. | frontiersin.orgresearchgate.net |

| Patient Population | Patients diagnosed with status migrainosus according to ICHD-III criteria. | researchgate.net |

| Outcome Measures | Reduction in headache frequency and intensity by >50%. | researchgate.net |

| Reported Efficacy | Sustained improvement at 1 week in all patients in a small case series; benefit maintained in 2 out of 3 patients at 7 weeks. | frontiersin.orgresearchgate.net |

Table 2: Mechanistic Insights into Methysergide-Induced Fibrosis

| Mechanism | Description | Key Molecules/Receptors | Citations |

| Pathophysiology | Proliferation of fibrous connective tissue in retroperitoneal, pleuropulmonary, and cardiac tissues. | Fibroblasts, Extracellular Matrix Proteins (e.g., Collagen) | nih.govhsforum.com |

| Role of Metabolite | Methysergide is metabolized to methylergometrine, a potent 5-HT2B receptor agonist. | Methylergometrine, 5-HT2B Receptor | wikipedia.orgrupress.orgneurology.orgnih.gov |

| Receptor Activation | Persistent agonism of the 5-HT2B receptor on fibroblasts stimulates excessive production of extracellular matrix. | 5-HT2B Receptor | rupress.orgnih.goveuropa.eu |

| Reversibility | Fibrotic changes may regress upon cessation of methysergide, though not always completely. | - | hsforum.comersnet.orgihs-headache.org |

Table 3: Central Nervous System Adverse Effects of this compound

| Adverse Effect | Putative Mechanism | Associated Compound | Citations |

| Psychedelic Effects | Activation of the 5-HT2A receptor. | Methylergometrine | wikipedia.org |

| Drowsiness/Dizziness | General CNS depression. | Methysergide and its metabolites | rxlist.comdrugs.comdrugbank.com |

| Other CNS Symptoms | Insomnia, mild euphoria, ataxia, lightheadedness. | Methysergide and its metabolites | rxlist.comdrugs.com |

Advanced Research and Future Directions for Methysergide Maleate

Repurposing and Novel Therapeutic Applications of Methysergide (B1194908) Maleate (B1232345) and its Metabolites

Methysergide, a semi-synthetic ergoline (B1233604) derivative, was historically utilized for the prevention of migraine and cluster headaches. wikipedia.orgnih.gov Research into its mechanism of action and that of its primary active metabolite, methylergonovine (B92282), has unveiled a complex pharmacological profile, suggesting potential for new therapeutic uses. wikipedia.orgscielo.br Methysergide is a prodrug for methylergonovine, which circulates at significantly higher levels and is likely responsible for many of the parent compound's clinical effects. wikipedia.orgnih.gov

The therapeutic effect of methysergide in migraine prophylaxis has been linked to its antagonist activity at the 5-HT2B receptor. wikidoc.orgeuropa.eu Beyond headache prophylaxis, methysergide has been employed in treating severe diarrhea associated with carcinoid syndrome and has been considered for the management of serotonin (B10506) syndrome. wikipedia.orgnih.gov Its utility as a research tool is well-established, where it serves as a potent 5-HT2 receptor antagonist in both in vivo and in vitro experiments to probe the serotonergic system. merckmillipore.combiosynth.com The compound's interaction with a range of serotonergic receptors continues to drive investigation into its potential for other conditions. europa.eu For instance, studies have explored its use in animal models to block specific serotonin-mediated responses, indicating its potential utility in dissecting complex physiological processes. nih.gov The distinct pharmacological profiles of methysergide and its metabolite, methylergonovine—the latter being a non-selective agonist at most serotonin receptors—present a rich area for exploring repurposed applications. wikipedia.orgresearchgate.net

Development of Analogues and Derivatives with Improved Therapeutic Index

The clinical activity of methysergide is a consequence of its complex interactions with multiple serotonin (5-HT) receptor subtypes. wikipedia.orgwikidoc.org It acts as a partial agonist at 5-HT1A receptors while demonstrating antagonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikidoc.orgmerckmillipore.comdrugbank.com Its synthesis from lysergic acid, involving the addition of a methyl group and a butanolamide group, resulted in a compound with high potency as a 5-HT inhibitor. nih.gov

The primary active metabolite, methylergonovine, exhibits a different and broader receptor activity profile, acting as a non-selective agonist across both 5-HT1 and 5-HT2 receptor subgroups. wikipedia.org This metabolite is considered a "relatively dirty drug" due to its additional dopaminergic activity, in contrast to methysergide which is viewed as a "clean drug". nih.gov This distinction is central to SAR studies, which aim to identify the structural features responsible for the desired therapeutic actions, believed to be mediated by 5-HT1B and 5-HT1D receptor activation. researchgate.net The goal is to design new analogues that retain or enhance agonism at these target receptors while eliminating the antagonist activity at receptors like 5-HT2B, which is associated with unwanted effects.

| Compound | Receptor Subtype | Action | Reference |

|---|---|---|---|

| Methysergide | 5-HT1A | Partial Agonist | wikipedia.orgwikidoc.org |

| Methysergide | 5-HT1B / 5-HT1D | Agonist | researchgate.net |

| Methysergide | 5-HT2A | Antagonist | wikipedia.orgdrugbank.com |

| Methysergide | 5-HT2B | Antagonist | wikidoc.orgdrugbank.com |

| Methysergide | 5-HT2C | Antagonist | wikidoc.orgdrugbank.com |

| Methysergide | 5-HT7 | Antagonist | wikipedia.org |

| Methylergonovine | 5-HT1 Receptors | Agonist | wikipedia.org |

| Methylergonovine | 5-HT2A / 5-HT2B | Partial Agonist | wikipedia.org |

Modern drug design leverages advanced computational and synthetic techniques to create novel compounds with improved properties. Strategies such as function-oriented synthesis focus on recapitulating the function of a drug candidate to develop scaffolds that are easier to synthesize. researchgate.net For methysergide derivatives, the objective is to design molecules that maintain the therapeutic efficacy associated with 5-HT1B/1D receptor agonism while engineering out the interactions with other receptors, particularly 5-HT2B.

Recent advances in artificial intelligence and deep learning are being applied to design compounds with specific, desired biological activities and properties. researchgate.net These computational tools can predict how a modification to the methysergide structure will affect its binding affinity and selectivity across the serotonin receptor family. One example of precise molecular design involves creating a mutant 5-HT2B receptor (Ala225Gly5.46) to create space that accommodates methysergide's N(1)-methyl group, effectively converting it into an agonist for that receptor. researchgate.net Such studies provide profound insights into the specific molecular interactions that govern a ligand's activity, paving the way for the rational design of derivatives with a significantly improved therapeutic index.

Integration of Computational and Systems Biology Approaches

The complexity of the serotonergic system necessitates the use of advanced computational and systems biology methods to understand drug action and discover new therapeutic avenues. These approaches allow for the modeling of complex biological networks and the prediction of drug-target interactions. universiteitleiden.nlarxiv.org

In silico techniques, such as homology modeling, ligand docking, and molecular dynamics simulations, are indispensable tools in modern drug discovery. researchgate.netmdpi.com These computational methods are used to predict the binding sites of ligands on their receptor targets and to understand the molecular basis of their interaction. peerj.com For methysergide and its analogues, these studies are crucial for elucidating the structural determinants of their affinity and selectivity for various 5-HT receptors. nih.gov

Predictive in silico models have been developed to understand the interaction between ligands and the 5-HT2B receptor, a key off-target for methysergide. nih.gov However, challenges remain; the deep binding pocket of the 5-HT2B receptor, for example, can complicate docking simulations and make accurate predictions difficult. peerj.com Successful studies often integrate multiple computational techniques to build and refine models of receptor-ligand interactions. mdpi.com This structure-based approach allows for the virtual screening of novel methysergide derivatives to prioritize candidates with a higher probability of selective binding to therapeutic targets before undertaking costly and time-consuming chemical synthesis. scielo.org.mxnottingham.ac.uk

| Technique | Application in Methysergide-Related Research | Reference |

|---|---|---|

| Homology Modeling | Creating 3D models of serotonin receptors (e.g., 5-HT2A, 5-HT2B) when crystal structures are unavailable. | nih.govnottingham.ac.uk |

| Ligand Docking | Predicting the binding pose and affinity of methysergide and its analogues within the binding pockets of 5-HT receptors. | researchgate.netpeerj.com |

| Molecular Dynamics Simulations | Simulating the dynamic interactions between the ligand and receptor over time to understand binding stability and conformational changes. | researchgate.netmdpi.com |

| Virtual Screening | Computationally screening libraries of virtual compounds to identify novel derivatives with desired receptor selectivity. | nih.govscielo.org.mx |

Omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level view of biological processes and are increasingly used for biomarker discovery. tandfonline.comresearchgate.net While direct omics studies on methysergide are not extensively reported, the strategies are highly relevant for future research into serotonergic modulators. For example, a multi-omics approach was successfully used to study the response to Selective Serotonin Reuptake Inhibitors (SSRIs), where metabolomics data informed a genome-wide association study (GWAS) to identify novel genes (TSPAN5 and ERICH3) influencing serotonin biology and treatment outcomes. frontiersin.org

Similar integrated omics strategies could be applied to methysergide and its derivatives to discover biomarkers that predict a patient's response or susceptibility to certain effects. researchgate.netfrontiersin.org By analyzing the changes in genes, proteins, and metabolites following treatment, researchers can identify signatures that correlate with clinical outcomes. mdpi.com This could lead to the development of personalized medicine approaches, where treatment is tailored to an individual's unique biological profile. frontiersin.org Potential biomarkers being investigated for related neurological conditions that involve serotonergic pathways include substances like adenosine, glial fibrillary acidic protein (GFAP), lactate, and various interleukins, highlighting the types of markers that could be relevant. patsnap.com

Unresolved Research Questions and Gaps in Understanding Methysergide Maleate Pharmacology

Despite its long history of clinical use, significant questions and gaps persist in the comprehensive understanding of this compound's pharmacology. While it is broadly characterized as a serotonin antagonist, the precise mechanisms underlying its therapeutic effects and the full spectrum of its receptor interactions remain areas of active investigation and debate. nih.govdrugbank.com The conversion of methysergide to a more potent active metabolite further complicates the attribution of specific pharmacological actions. wikipedia.orgihs-headache.org

A primary unresolved question is the exact mechanism responsible for methysergide's prophylactic efficacy in migraine and cluster headaches. nih.govdrugbank.com Initially, its therapeutic action was attributed to its potent antagonism of 5-HT2 receptors. ihs-headache.org However, this hypothesis has been challenged by the fact that other potent 5-HT2 receptor antagonists, such as ketanserin, have not demonstrated comparable prophylactic effects in migraine. eur.nl This suggests that 5-HT2 receptor antagonism is unlikely to be the sole or primary mechanism of action for migraine prevention. ihs-headache.orgeur.nl

A significant gap in understanding stems from methysergide's role as a prodrug. In the body, it undergoes extensive first-pass metabolism, converting to its major and more active metabolite, methylergometrine. wikipedia.orgihs-headache.org Pharmacokinetic studies show that after oral administration, the plasma concentration of methylergometrine is approximately 10 times higher than that of the parent drug, and it possesses a significantly longer elimination half-life. nih.govwikipedia.orgihs-headache.org This has led to the hypothesis that methysergide itself may primarily be a prodrug and that methylergometrine is responsible for a substantial portion of both the therapeutic effects and the serious adverse effects. wikipedia.orgihs-headache.org

| Feature | Methysergide | Methylergometrine |

|---|---|---|

| Primary Role | Parent Drug / Prodrug ihs-headache.org | Major Active Metabolite wikipedia.orgihs-headache.org |

| Relative Plasma Concentration (Oral) | ~1x ihs-headache.org | ~10x that of methysergide wikipedia.orgihs-headache.org |

| Elimination Half-life | Shorter (e.g., ~62 min) nih.gov | Longer (e.g., ~223 min) nih.gov |

| 5-HT1B/1D Receptor Activity | Agonist wikipedia.orgeur.nl | More potent agonist wikipedia.orgeur.nl |

| 5-HT2B Receptor Activity | Antagonist wikipedia.orgeuropa.eu | Partial Agonist wikipedia.org |

| 5-HT7 Receptor Activity | Antagonist ihs-headache.orgeur.nl | Less characterized |

Furthermore, the molecular mechanisms underlying the development of fibrotic complications, such as retroperitoneal and pleuropulmonary fibrosis, are not fully elucidated. nih.govhsforum.com While persistent agonist activation of the 5-HT2B receptor by methylergometrine is the leading hypothesis, the complete downstream signaling pathways that lead to tissue fibrosis remain a significant gap in knowledge. europa.eu Understanding this process is crucial, yet challenging, given the ethical and practical limitations of studying such long-term, rare adverse events. nih.gov

Q & A

Q. Experimental strategies :

- Dose-response studies : Compare low-dose regimens (e.g., 2–6 mg/day) to evaluate thresholds for fibrosis versus anti-inflammatory efficacy .

- Selective receptor modulation : Use 5-HT2B knockout models to isolate anti-inflammatory effects mediated via 5-HT2C or other pathways .

- Biomarker monitoring : Track serum markers of fibrosis (e.g., TGF-β, collagen metabolites) in chronic dosing studies .

Advanced: What methodologies are employed to study the pharmacokinetics of this compound and its active metabolite MEM (Methylergometrine)?

- Metabolic profiling : Use HPLC and LC-MS/MS to quantify plasma concentrations of Methysergide and MEM in animal models .

- Protein binding assays : Assess plasma protein binding (~66%) via equilibrium dialysis .

- Excretion studies : Administer radiolabeled Methysergide and measure urinary/fecal excretion (50% eliminated unchanged) .

Basic: What are the critical parameters to consider when designing in vivo studies to assess the efficacy of this compound in migraine prophylaxis?

- Dosing regimen : Limit treatment duration to ≤6 months to mitigate fibrotic risks .

- Outcome measures : Monitor headache frequency, vasoconstriction markers (e.g., endothelin-1), and adverse events (nausea, dizziness) .

- Control groups : Compare against newer 5-HT antagonists (e.g., Frovatriptan) to contextualize efficacy/safety .

Advanced: How do partial agonist activities of this compound at certain 5-HT receptors influence experimental outcomes, and how can these be controlled?

- Receptor-specific assays : Use selective antagonists (e.g., SB 206553 for 5-HT2C) to isolate partial agonist effects .